molecular formula C27H22N2O3 B2558788 (2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034445-37-7

(2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2558788
CAS No.: 2034445-37-7
M. Wt: 422.484
InChI Key: JDZRNTDZUOHBAP-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzoylphenyl group and a quinolin-2-yloxy group attached to a pyrrolidin-1-yl methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoylphenyl and quinolin-2-yloxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

    Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzoylphenyl Group: This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of Quinolin-2-yloxy Group: This step might involve nucleophilic substitution reactions where the quinolin-2-yloxy group is introduced using suitable leaving groups and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinolin-2-yloxy group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which (2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The benzoylphenyl and quinolin-2-yloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-thione share structural similarities and exhibit comparable biological activities.

    Pyrrolidine Derivatives: Pyrrolidine-2-one and pyrrolidine-2,5-dione are structurally related and are used in similar applications.

Uniqueness

(2-Benzoylphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of both benzoylphenyl and quinolin-2-yloxy groups enhances its versatility in various applications.

Properties

IUPAC Name

phenyl-[2-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-26(20-9-2-1-3-10-20)22-11-5-6-12-23(22)27(31)29-17-16-21(18-29)32-25-15-14-19-8-4-7-13-24(19)28-25/h1-15,21H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZRNTDZUOHBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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